
Incyclinide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
COL-3 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar modificaciones y reacciones químicas.
Biología: Investigado por sus efectos sobre los procesos celulares, incluida la inflamación y el estrés oxidativo.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias y cáncer.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y químicos
Mecanismo De Acción
COL-3 ejerce sus efectos principalmente a través de la inhibición de metaloproteinasas y la reducción del estrés oxidativo. Se dirige a varias vías moleculares, incluida la inhibición de la NADPH oxidasa, que reduce la producción de especies reactivas de oxígeno. Este mecanismo ayuda a reducir la inflamación y prevenir el daño celular .
Análisis Bioquímico
Biochemical Properties
Incyclinide interacts with matrix metalloproteinases, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes . Unlike traditional tetracyclines, this compound lacks antibiotic properties .
Cellular Effects
This compound has been shown to attenuate microglial mediated neuroinflammation in the paraventricular nucleus of the hypothalamus and sympathetic activation in angiotensin II-induced hypertension . This was also associated with unique changes in gut microbial communities and profound attenuation of gut pathology in animal models of hypertension .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of matrix metalloproteinases . These enzymes play a crucial role in many cellular processes, including cell proliferation, migration (adhesion/dispersion), differentiation, angiogenesis, apoptosis, and host defense .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de COL-3 implica la modificación química de la tetraciclina. El proceso generalmente incluye la eliminación del grupo dimetilamino de la molécula de tetraciclina, lo que da como resultado la formación de 4-dedimetilaminosancyclina. Esta modificación se logra a través de una serie de reacciones químicas, incluidos los pasos de oxidación y reducción, bajo condiciones controladas .
Métodos de producción industrial
La producción industrial de COL-3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de cromatografía líquida de alta eficiencia para la purificación del compuesto. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
COL-3 experimenta varias reacciones químicas, que incluyen:
Oxidación: COL-3 puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de COL-3.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura de COL-3.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, bajo condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de COL-3 con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Doxiciclina: Un compuesto precursor de COL-3, conocido por sus propiedades antibacterianas.
Minociclina: Otro derivado de la tetraciclina con efectos antiinflamatorios.
Tigeciclina: Un antibiótico de tetraciclina con actividad de amplio espectro.
Unicidad de COL-3
COL-3 es único debido a su falta de actividad antibacteriana, lo que permite su uso en aplicaciones no antibióticas. Sus potentes actividades anti-metaloproteinasa y antiinflamatorias lo convierten en un compuesto valioso en la investigación científica y en posibles aplicaciones terapéuticas .
Actividad Biológica
Incyclinide, also known as chemically modified tetracycline COL-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. It is a chemically modified tetracycline antibiotic designed to enhance anti-inflammatory properties while eliminating antimicrobial activity. This unique modification allows it to function primarily as an inhibitor of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and cancer progression.
This compound's primary mechanism of action involves the inhibition of MMPs, which are involved in the degradation of the extracellular matrix (ECM). By inhibiting these enzymes, this compound disrupts processes such as:
- Angiogenesis : The formation of new blood vessels.
- Tumor Cell Invasion : The ability of cancer cells to invade surrounding tissues.
This inhibition is particularly relevant in cancer therapies, as MMPs are often upregulated in tumors, facilitating their growth and metastasis .
Anti-Cancer Properties
Research has indicated that this compound may hinder the growth and spread of certain cancer cells. Clinical studies have explored its efficacy in treating various cancers, including breast and prostate cancer. In preclinical models, this compound has demonstrated significant anti-tumor effects by:
- Reducing tumor size and metastasis.
- Modulating inflammatory responses associated with tumor progression .
Neuroinflammation and Gut Microbiota
This compound has also shown potential in targeting neuroinflammation. Animal studies suggest that it can attenuate microglial activation, which is implicated in various neurodegenerative diseases. Furthermore, it appears to influence gut microbiota composition, potentially impacting conditions like hypertension .
Case Studies and Clinical Trials
Several studies have investigated the biological activity of this compound:
- Cancer Treatment : A study involving patients with metastatic cancer indicated that this compound could be effective as an adjunct therapy alongside conventional treatments, showing promising results in pain management and tumor reduction .
- Neuroinflammation : Research demonstrated that centrally infused this compound reduced neuroinflammatory markers in animal models, suggesting its potential for treating conditions characterized by neuroinflammation .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and cell viability impacts of this compound on various cell lines. The results indicate:
- IC50 Values : this compound decreased cell viability with IC50 concentrations ranging from 0.5 to 7.5 µM across different cell lines.
- Non-Cytotoxic Effects : No significant cytotoxic effects were observed at higher concentrations (10% FBS), indicating a potential safety profile for therapeutic use .
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
Compound | MMP Inhibition | Antimicrobial Activity | Lipophilicity |
---|---|---|---|
This compound | High | None | High |
CMT-3 | Very High | Low | Moderate |
Traditional Tetracycline | Moderate | High | Low |
This table illustrates how this compound stands out due to its potent MMP inhibition without antimicrobial effects, making it suitable for various therapeutic applications .
Propiedades
IUPAC Name |
(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQRXRBIHVLGI-OWXODZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032905 | |
Record name | Incyclinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15866-90-7 | |
Record name | Incyclinide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Incyclinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Incyclinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INCYCLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Metastat?
A1: Metastat is a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix, which is important for tumor invasion and metastasis. [] By inhibiting MMPs, Metastat aims to impede the spread of cancer cells. []
Q2: How does ionizing radiation interact with Metastat in affecting tumor growth?
A2: Research suggests that ionizing radiation can stimulate tumor cell survival pathways and promote angiogenesis, potentially enhancing tumor growth. [] Metastat, when administered concurrently with radiation, was found to inhibit these radiation-induced effects, leading to a synergistic tumor growth reduction. []
Q3: What is the role of Vascular Endothelial Growth Factor (VEGF) in the interaction between Metastat and ionizing radiation?
A3: Studies show that ionizing radiation can induce the secretion of VEGF by tumor cells, which further contributes to angiogenesis and tumor progression. [] Metastat has been observed to inhibit this radiation-induced VEGF secretion, further contributing to its anti-tumor effects. []
Q4: What is the molecular structure of Metastat (Incyclinide)?
A4: Unfortunately, the provided research abstracts do not contain specific information about the molecular formula, weight, or spectroscopic data of Metastat (this compound). Further research in chemical databases or scientific literature is recommended for this information.
Q5: Are there any studies on the material compatibility and stability of Metastat under various conditions?
A5: The provided abstracts do not offer specific details on the material compatibility and stability of Metastat. This information would be crucial for understanding its behavior and potential applications in different environments. Further investigation into dedicated material science studies or the manufacturer's documentation might provide more insights.
Q6: How do structural modifications of Metastat affect its activity, potency, and selectivity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Metastat. Investigating the impact of structural modifications on its activity, potency, and selectivity would require accessing full research articles or conducting further experimental investigations.
Q7: What is known about the pharmacokinetics and pharmacodynamics of Metastat?
A7: The provided abstracts do not provide detailed information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of Metastat. Consulting relevant pharmacology research or the drug's prescribing information would be necessary for this data.
Q8: Are there any in vitro or in vivo studies demonstrating the efficacy of Metastat in specific cancer models?
A8: While the provided research highlights Metastat's ability to inhibit MMPs and impact tumor growth, [] specific details about in vitro cell-based assays or in vivo animal model studies are not provided in the abstracts. Accessing full research articles would be necessary for a comprehensive understanding of its efficacy in various cancer models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.